molecular formula C12H10Cl2O2 B1349418 5-(2,6-Dichlorophenyl)cyclohexane-1,3-dione CAS No. 55579-74-3

5-(2,6-Dichlorophenyl)cyclohexane-1,3-dione

Cat. No. B1349418
CAS RN: 55579-74-3
M. Wt: 257.11 g/mol
InChI Key: XFSFQUOJDRNZIT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(2,6-Dichlorophenyl)cyclohexane-1,3-dione is a chemical compound with the molecular formula C12H10Cl2O21. It is a 1,3-diketone2 and is related to 5-Phenyl-1,3-cyclohexanedione2.



Synthesis Analysis

The synthesis of 5-(2,6-Dichlorophenyl)cyclohexane-1,3-dione is not explicitly detailed in the search results. However, related compounds such as 5-Phenyl-1,3-cyclohexanedione have been synthesized and their reactions with N-substituted isatins in pyridine have been investigated2.



Molecular Structure Analysis

The molecular structure of 5-(2,6-Dichlorophenyl)cyclohexane-1,3-dione consists of a cyclohexane ring with two carbonyl groups at the 1 and 3 positions, and a 2,6-dichlorophenyl group at the 5 position34. The InChI code for this compound is 1S/C12H10Cl2O2/c13-10-2-1-3-11(14)12(10)7-4-8(15)6-9(16)5-7/h1-3,7H,4-6H23.



Chemical Reactions Analysis

The specific chemical reactions involving 5-(2,6-Dichlorophenyl)cyclohexane-1,3-dione are not detailed in the search results. However, related compounds such as 1,3-cyclohexanedione have been involved in reactions with CS2 in alkaline media resulting in oxadiazole-2-(3H)thiones5.



Physical And Chemical Properties Analysis

The physical and chemical properties of 5-(2,6-Dichlorophenyl)cyclohexane-1,3-dione include a molecular weight of 257.1234. The compound has two hydrogen bond acceptors and no hydrogen bond donors4.


Scientific Research Applications

Synthesis of Heterocycles and Natural Products

Cyclohexane-1,3-dione derivatives, including 5-(2,6-Dichlorophenyl)cyclohexane-1,3-dione, play a crucial role in synthesizing six-membered oxygen-containing heterocycles. These heterocycles are intermediates for creating a range of natural products and bioactive molecules with antiviral, antibacterial, analgesic, antimalarial, anti-inflammatory, anti-allergic, anti-tumor, and anti-cancer activities. The active methylene moiety and di-carbonyl groups of these derivatives contribute to their chemical versatility, enabling the construction of complex organic structures such as 4H-chromen-5(6H)-one and 2H-xanthen-1(9H)-one derivatives (Sharma, Kumar, & Das, 2020).

Michael Addition Reactions for Spiro Compounds

Research has demonstrated the successful synthesis of Michael 1:1 adducts through acid-catalyzed reactions involving cyclohexane-1,3-dione derivatives. These adducts serve as intermediates for developing spiro[5.5]undecane compounds, showcasing the derivatives' utility in creating spiro and spiroketal structures, which are valuable in various synthetic applications (Hossain et al., 2020).

Antimicrobial and Anticancer Activities

The synthesis and characterization of cyclohexane-1,3-dione derivatives have shown promising in silico and in vitro studies for antimicrobial and breast cancer activities. These derivatives exhibit significant bioactivity, highlighting their potential in developing new therapeutic agents (Chinnamanayakar et al., 2019).

Corrosion Inhibition

1,8-Dioxooctahydroxanthene derivatives, synthesized from cyclohexane-1,3-dione, have been investigated as corrosion inhibitors for mild steel in hydrochloric acid solution. These studies underscore the derivatives' application in industrial settings, providing an eco-friendly solution to corrosion problems (Maleki et al., 2016).

Safety And Hazards

The specific safety and hazards associated with 5-(2,6-Dichlorophenyl)cyclohexane-1,3-dione are not detailed in the search results. However, as with any chemical, appropriate safety measures should be taken when handling it.


Future Directions

The future directions for research on 5-(2,6-Dichlorophenyl)cyclohexane-1,3-dione are not explicitly mentioned in the search results. However, given its structural similarity to other compounds of interest, it may have potential applications in various fields of chemistry and materials science.


properties

IUPAC Name

5-(2,6-dichlorophenyl)cyclohexane-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10Cl2O2/c13-10-2-1-3-11(14)12(10)7-4-8(15)6-9(16)5-7/h1-3,7H,4-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFSFQUOJDRNZIT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC(=O)CC1=O)C2=C(C=CC=C2Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10Cl2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70345915
Record name 5-(2,6-dichlorophenyl)cyclohexane-1,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70345915
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(2,6-Dichlorophenyl)cyclohexane-1,3-dione

CAS RN

55579-74-3
Record name 5-(2,6-Dichlorophenyl)-1,3-cyclohexanedione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=55579-74-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(2,6-dichlorophenyl)cyclohexane-1,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70345915
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(2,6-Dichlorophenyl)cyclohexane-1,3-dione
Reactant of Route 2
Reactant of Route 2
5-(2,6-Dichlorophenyl)cyclohexane-1,3-dione
Reactant of Route 3
Reactant of Route 3
5-(2,6-Dichlorophenyl)cyclohexane-1,3-dione
Reactant of Route 4
5-(2,6-Dichlorophenyl)cyclohexane-1,3-dione
Reactant of Route 5
5-(2,6-Dichlorophenyl)cyclohexane-1,3-dione
Reactant of Route 6
5-(2,6-Dichlorophenyl)cyclohexane-1,3-dione

Citations

For This Compound
1
Citations
S Labadie, PS Dragovich, J Chen, BP Fauber… - Bioorganic & Medicinal …, 2015 - Elsevier
Optimization of 5-(2,6-dichlorophenyl)-3-hydroxy-2-mercaptocyclohex-2-enone using structure-based design strategies resulted in inhibitors with considerable improvement in …
Number of citations: 22 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.